molecular formula C9H9NS2 B1599639 2-Methyl-5-methylthio-benzothiazole CAS No. 68386-29-8

2-Methyl-5-methylthio-benzothiazole

Cat. No. B1599639
CAS RN: 68386-29-8
M. Wt: 195.3 g/mol
InChI Key: DKCBZKUWJRXHQW-UHFFFAOYSA-N
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Description

2-Methyl-5-methylthio-benzothiazole is a degradation product of 2-(thiocyanomethylthio)benzothiazole, a biocide used in the leather, pulp, paper, and water-treatment industries .


Synthesis Analysis

The synthesis of 2-Methyl-5-methylthio-benzothiazole involves several steps. The key step of the sequence is the one-pot conversion of 1-chloro-4-methylthio-2-nitrobenzene into benzothiazole . Other synthetic strategies of benzothiazole derivatives have been reviewed, including the use of 2-aminothiophenol and N-methylthioamides under solvent- and metal-free conditions .


Molecular Structure Analysis

The molecular structure of 2-Methyl-5-methylthio-benzothiazole is represented by the empirical formula C8H7NS2. Its molecular weight is 181.28 .


Chemical Reactions Analysis

2-Methylbenzothiazole can be synthesized by the Cu-catalyzed, base-free C-S coupling using conventional and microwave heating methods .


Physical And Chemical Properties Analysis

2-Methyl-5-methylthio-benzothiazole is a colorless to light yellow crystalline powder . It has a melting point of 43-46 °C .

Scientific Research Applications

Environmental Impact and Biodegradability

  • Environmental Concerns : 2-Methyl-5-methylthio-benzothiazole (MTBT) is a degradation product of certain fungicides and has been identified in industrial wastewater, specifically from tannery processes. Its presence in wastewater raises environmental concerns due to its limited biodegradability and potential toxicity. Studies reveal that it is not completely removable by biological wastewater treatment processes (Reemtsma, Fiehn, Kalnowski, & Jekel, 1995).
  • Microbial Transformations : In natural environments, MTBT is considered recalcitrant, meaning it resists biodegradation. This chemical behavior is significant because it can impact aquatic environments and treatment processes. It's also notable that 2-mercaptobenzothiazole (MBT), a related compound, undergoes transformation in industrial processes, but its derivatives like MTBT remain persistent in the environment (De Wever, Besse, & Verachtert, 2001).

Industrial and Pharmaceutical Applications

  • Synthesis Methods : MTBT can be synthesized from MBT and dimethyl carbonate in a phase-transfer catalytic reaction, a process relevant for industrial applications. The synthesis efficiency and byproduct formation are important considerations for its practical use (Limin, 2010).
  • Antitumor Properties : A related compound, 2-(4-amino-3-methylphenyl)benzothiazole, exhibits potent antitumor properties. This suggests that benzothiazole derivatives, including MTBT, could have potential therapeutic applications. Their mechanism of action involves cytochrome P450 1A1-catalyzed bioactivation and DNA adduct formation in sensitive tumor cells (Bradshaw et al., 2003).

Toxicity and Exposure Analysis

  • Toxicological Concerns : MTBT and its derivatives have been identified in tire wear and road dust, raising questions about human exposure and potential health risks. The presence of MTBT in various environmental matrices necessitates further research into its toxicity and impact on human health (Zhang et al., 2018).

Safety And Hazards

2-Methyl-5-methylthio-benzothiazole may cause serious eye irritation and respiratory irritation. It is harmful if swallowed or in contact with skin . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment .

Future Directions

Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry. Its derivatives and metal complexes possess a wide range of pharmacological properties and a high degree of structural diversity, making it vital for the investigation of novel therapeutics . Future research may focus on the development of more potent biologically active benzothiazole-based drugs.

properties

IUPAC Name

2-methyl-5-methylsulfanyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS2/c1-6-10-8-5-7(11-2)3-4-9(8)12-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKCBZKUWJRXHQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50449627
Record name 2-Methyl-5-(methylsulfanyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-methylthio-benzothiazole

CAS RN

68386-29-8
Record name 2-Methyl-5-(methylsulfanyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
DC Lynch, JR Miller, TD Spawn - Synthetic communications, 1997 - Taylor & Francis
A Convenient Synthesis Of 2-Methyl-5-(Methylthio)Benzothiazole Page 1 SYNTHETIC COMMUNICATIONS, 27(5), 897-905 (1997) A CONVENIENT SYNTHESIS OF 2-METHYL5-(METHYLTHIO)BENZOTHIAZOLE …
Number of citations: 6 www.tandfonline.com
NP Prajapati, RH Vekariya, MA Borad, HD Patel - Rsc Advances, 2014 - pubs.rsc.org
Benzothiazole can serve as unique and versatile scaffolds, especially in synthetic and pharmaceutical chemistry because of their potent and significant pharmacological activities. This …
Number of citations: 150 pubs.rsc.org
Q Huang, J Mao, B Wan, Y Wang, R Brun… - Journal of medicinal …, 2009 - ACS Publications
The actual development and clinical use of new therapeutics for tuberculosis (TB) have remained stagnant for years because of the complexity of the disease process, the treatment of …
Number of citations: 76 pubs.acs.org
J Zessin, W Deuther-Conrad, M Kretzschmar… - Nuclear medicine and …, 2006 - Elsevier
N,N-Dimethyl-2-(2-amino-4-methylthiophenylthio)benzylamine (SMe-ADAM, 1) is a highly potent and selective inhibitor of the serotonin transporter (SERT). This compound was labeled …
Number of citations: 24 www.sciencedirect.com
JP Adams, DS Box - Journal of the Chemical Society, Perkin …, 1999 - pubs.rsc.org
4 Nitramines 5 Nitroso compounds 6 Nitrosamines 7 Nitrones 8 Reduction of nitro groups 9 Cycloadditions 9.1 Cycloadditions involving nitro groups 9.2 Cycloadditions involving nitrone …
Number of citations: 51 pubs.rsc.org

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